molecular formula C18H21N5O3S B2662683 N-(1-cyanocyclopentyl)-4-{methyl[(1H-pyrazol-3-yl)methyl]sulfamoyl}benzamide CAS No. 2094283-84-6

N-(1-cyanocyclopentyl)-4-{methyl[(1H-pyrazol-3-yl)methyl]sulfamoyl}benzamide

货号 B2662683
CAS 编号: 2094283-84-6
分子量: 387.46
InChI 键: OVOOSLXZALXLKR-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

N-(1-cyanocyclopentyl)-4-{methyl[(1H-pyrazol-3-yl)methyl]sulfamoyl}benzamide, also known as CPP-115, is a potent and selective GABA aminotransferase (GABA-AT) inhibitor. It is a small molecule drug that has been extensively studied for its potential therapeutic applications in treating several neurological disorders, including addiction, epilepsy, and cognitive disorders.

作用机制

N-(1-cyanocyclopentyl)-4-{methyl[(1H-pyrazol-3-yl)methyl]sulfamoyl}benzamide works by inhibiting the enzyme GABA-AT, which is responsible for breaking down the neurotransmitter GABA in the brain. By inhibiting this enzyme, N-(1-cyanocyclopentyl)-4-{methyl[(1H-pyrazol-3-yl)methyl]sulfamoyl}benzamide increases the levels of GABA in the brain, which can help reduce the occurrence of seizures and improve cognitive function.
Biochemical and Physiological Effects:
N-(1-cyanocyclopentyl)-4-{methyl[(1H-pyrazol-3-yl)methyl]sulfamoyl}benzamide has been shown to increase GABA levels in the brain, which can help reduce the occurrence of seizures in patients with epilepsy. It has also been shown to reduce drug-seeking behavior in animal models of addiction, making it a potential treatment option for drug addiction. Additionally, N-(1-cyanocyclopentyl)-4-{methyl[(1H-pyrazol-3-yl)methyl]sulfamoyl}benzamide has been studied for its potential to improve cognitive function in patients with cognitive disorders.

实验室实验的优点和局限性

One of the advantages of N-(1-cyanocyclopentyl)-4-{methyl[(1H-pyrazol-3-yl)methyl]sulfamoyl}benzamide is its potency and selectivity for GABA-AT inhibition. It has been shown to be effective in reducing seizures and drug-seeking behavior in animal models, making it a promising drug candidate for further development. However, one of the limitations of N-(1-cyanocyclopentyl)-4-{methyl[(1H-pyrazol-3-yl)methyl]sulfamoyl}benzamide is its potential for toxicity at high doses, which needs to be further studied.

未来方向

There are several future directions for research on N-(1-cyanocyclopentyl)-4-{methyl[(1H-pyrazol-3-yl)methyl]sulfamoyl}benzamide. One potential area of study is its potential therapeutic applications in treating other neurological disorders, such as anxiety and depression. Additionally, further research is needed to determine the optimal dosage and administration of N-(1-cyanocyclopentyl)-4-{methyl[(1H-pyrazol-3-yl)methyl]sulfamoyl}benzamide for its various therapeutic applications. Finally, more studies are needed to fully understand the potential side effects and toxicity of N-(1-cyanocyclopentyl)-4-{methyl[(1H-pyrazol-3-yl)methyl]sulfamoyl}benzamide at different doses.

合成方法

N-(1-cyanocyclopentyl)-4-{methyl[(1H-pyrazol-3-yl)methyl]sulfamoyl}benzamide is synthesized by reacting 4-(methylsulfamoyl)benzoic acid with 1-cyanocyclopentene in the presence of a palladium catalyst. The resulting intermediate is then reacted with 1-(3-pyrazolyl)methylamine to form the final product.

科学研究应用

N-(1-cyanocyclopentyl)-4-{methyl[(1H-pyrazol-3-yl)methyl]sulfamoyl}benzamide has been extensively studied for its potential therapeutic applications in treating several neurological disorders. It has been shown to increase GABA levels in the brain, which can help reduce the occurrence of seizures in patients with epilepsy. N-(1-cyanocyclopentyl)-4-{methyl[(1H-pyrazol-3-yl)methyl]sulfamoyl}benzamide has also been shown to reduce drug-seeking behavior in animal models of addiction, making it a potential treatment option for drug addiction. Additionally, N-(1-cyanocyclopentyl)-4-{methyl[(1H-pyrazol-3-yl)methyl]sulfamoyl}benzamide has been studied for its potential to improve cognitive function in patients with cognitive disorders.

属性

IUPAC Name

N-(1-cyanocyclopentyl)-4-[methyl(1H-pyrazol-5-ylmethyl)sulfamoyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N5O3S/c1-23(12-15-8-11-20-22-15)27(25,26)16-6-4-14(5-7-16)17(24)21-18(13-19)9-2-3-10-18/h4-8,11H,2-3,9-10,12H2,1H3,(H,20,22)(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVOOSLXZALXLKR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1=CC=NN1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3(CCCC3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。